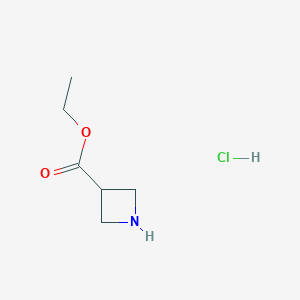

Ethyl azetidine-3-carboxylate hydrochloride

説明

Ethyl azetidine-3-carboxylate hydrochloride (CAS: 405090-31-5, molecular formula: C₆H₁₂ClNO₂, molecular weight: 165.62) is a nitrogen-containing heterocyclic compound widely utilized in medicinal chemistry. It serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), enabling targeted drug delivery and protein degradation . Its azetidine ring (a four-membered saturated heterocycle) provides conformational rigidity, while the ethyl ester group enhances solubility and facilitates coupling reactions. The hydrochloride salt form ensures stability during synthesis and storage .

特性

IUPAC Name |

ethyl azetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQFZRLGHCCPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660912 | |

| Record name | Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405090-31-5 | |

| Record name | 3-Azetidinecarboxylic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405090-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl azetidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization via Intramolecular Nucleophilic Substitution

One of the prominent approaches involves intramolecular cyclization of suitably functionalized precursors such as bis-mesylates or halogenated amino esters. For example, Smith et al. (2017) reported the synthesis of azetidine derivatives starting from 1,3-butanediol, where mesylation followed by nucleophilic substitution with benzylamine leads to azetidine ring formation. Subsequent hydrogenolysis yields ethyl azetidine-3-carboxylate derivatives with high enantiomeric purity.

Thermal Isomerization of Aziridines

De Kimpe and co-workers developed a method involving the base-promoted cyclization of dibromo amino esters to form aziridines, which upon thermal isomerization in DMSO at elevated temperatures (around 70 °C) convert to azetidines. This method allows access to 3-substituted azetidine esters, including ethyl azetidine-3-carboxylate derivatives. Subsequent functional group modifications, such as hydrogenolysis or nucleophilic substitutions, enable the preparation of the hydrochloride salt form.

Triflation and Intramolecular Cyclization

A patent (WO2004035538A1) describes an improved process involving the triflation of diethylbis(hydroxymethyl)malonate followed by intramolecular cyclization using an amine to form the azetidine ring. This process avoids highly toxic reagents like cyanide and epichlorohydrin, uses readily available reagents, and is operationally simpler and economically viable. The azetidine-3-carboxylic acid intermediate is then hydrogenated to yield ethyl azetidine-3-carboxylate, which can be converted to its hydrochloride salt by acid treatment.

Stereoselective Synthesis from Chiral Precursors

Stereocontrolled synthesis routes have been reported using chiral starting materials such as (R)- or (S)-phenylglycinol. The cyano azetidine intermediate is converted to the ethyl ester by treatment with concentrated sulfuric acid in ethanol, followed by deprotection and oxidation steps to unveil the 3-carboxylic acid functionality. Final deprotection and acidification yield the amino acid hydrochloride salt in high yield and stereochemical purity.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The triflation-based method (patent WO2004035538A1) is notable for its operational simplicity and avoidance of toxic reagents like cyanide, making it suitable for large-scale industrial synthesis.

De Kimpe’s thermal isomerization approach allows functionalization at the 3-position of the azetidine ring, which is critical for the synthesis of bioactive analogues. The method’s reliance on thermal conditions and DMSO solvent is a consideration for scale-up.

The stereoselective synthesis from chiral precursors provides access to enantiomerically pure this compound, which is essential for pharmaceutical applications. The use of phenylglycinol as a chiral source ensures high stereochemical fidelity.

Mesylation and nucleophilic substitution routes offer a versatile approach to azetidine derivatives with good yields and stereochemical control, though they involve protecting group manipulations that add complexity.

化学反応の分析

Types of Reactions

Ethyl azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or carboxylic acids .

科学的研究の応用

Medicinal Chemistry

Ethyl azetidine-3-carboxylate hydrochloride is primarily recognized for its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine an antibody with a cytotoxic drug to selectively deliver the drug to cancer cells while minimizing effects on normal cells.

Antibody-Drug Conjugates (ADCs)

- Function : Serves as a stable linker that connects the drug to the antibody without being cleaved during circulation, ensuring targeted delivery .

- Importance : This property is crucial for enhancing the therapeutic index of ADCs, allowing for effective treatment with reduced systemic toxicity.

PROTAC Synthesis

This compound is also utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to treating diseases by eliminating harmful proteins rather than inhibiting them.

Agricultural Applications

Research has indicated that azetidine derivatives, including this compound, can act as plant hybridizing agents. These compounds have been shown to produce male sterility in plants, which is beneficial for hybrid seed production.

Hybrid Seed Production

- Mechanism : The ability of these compounds to induce male sterility allows for controlled pollination and the production of hybrid seeds with desirable traits.

- Impact : This application can enhance crop yields and improve the quality of agricultural products .

Synthetic Methodologies

The compound is involved in various synthetic pathways due to its reactivity and ability to participate in ring-opening and expansion reactions.

Synthesis of Bioactive Compounds

This compound can be utilized in the synthesis of libraries of bioactive compounds. These compounds have potential applications as bronchodilators and anti-inflammatory agents.

Case Studies and Research Findings

Numerous studies have documented the applications and effectiveness of this compound:

ADC Development Study

A study highlighted the use of this compound in developing ADCs targeting specific cancer types. The stability and efficacy of these conjugates were tested in vitro and showed promising results, leading to reduced side effects compared to traditional chemotherapeutics .

Agricultural Research

Research conducted on the use of azetidine derivatives demonstrated their effectiveness as hybridizing agents. Trials showed significant improvements in hybrid seed production efficiency and crop resilience, indicating potential benefits for agricultural practices .

作用機序

The mechanism of action of ethyl azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its ring strain and reactivity make it a valuable intermediate in the synthesis of biologically active compounds .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between ethyl azetidine-3-carboxylate hydrochloride and its analogs:

*Calculated based on molecular formula.

Structural and Functional Insights

Ethyl vs. Its non-cleavable nature ensures payload retention until cellular internalization . Methyl Azetidine-3-Carboxylate HCl: Smaller size improves reactivity in nucleophilic substitutions and reductive aminations (e.g., benzoxazole and pyrrole syntheses) . Higher volatility (boiling point: 187–192°C) facilitates purification .

Azetidine vs. Piperidine Analogs

- Ethyl Azetidine-3-Carboxylate HCl : The strained four-membered azetidine ring offers rigidity, favoring target binding in PROTACs .

- Ethyl Piperidine-3-Carboxylate HCl : The six-membered piperidine ring provides flexibility, making it suitable for conformational optimization in kinase inhibitors .

tert-Butyl Azetidine-3-Carboxylate HCl

- The bulky tert-butyl group enhances steric protection of the carboxylic acid, reducing unintended side reactions during peptide coupling .

Ethyl Azetidine-3-Carboxylate HCl in Drug Development

- ADC Linker : Used in the synthesis of trastuzumab emtansine analogs, demonstrating high plasma stability (>90% retention after 72 hours) .

- PROTACs : Enabled degradation of BRD4 with DC₅₀ values <10 nM in leukemia cell lines .

Comparative Reactivity

- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl analogs under basic conditions (t₁/₂: 2 h vs. 6 h at pH 9) due to lower steric hindrance .

- Reductive Amination : Ethyl azetidine-3-carboxylate HCl showed superior coupling efficiency (49% yield) compared to piperidine analogs (32% yield) in sphingosine-1-phosphate receptor ligands .

生物活性

Ethyl azetidine-3-carboxylate hydrochloride (EACH) is a compound that has garnered attention for its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure and properties suggest potential applications in various therapeutic areas, particularly in oncology. This article explores the biological activity of EACH, focusing on its mechanisms of action, efficacy in cancer models, and its relevance in drug development.

This compound is classified as a non-cleavable linker used in ADCs. ADCs are designed to deliver cytotoxic agents directly to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The mechanism involves the conjugation of an antibody to a cytotoxin via a linker that remains stable in circulation but releases the drug upon internalization by target cells .

In addition to its role in ADCs, EACH serves as a linker in PROTAC technology. PROTACs utilize two ligands connected by a linker; one targets an E3 ubiquitin ligase while the other binds to the protein of interest, leading to selective degradation of the target protein via the ubiquitin-proteasome pathway. This approach has shown promise in targeting previously "undruggable" proteins .

Other Biological Activities

Beyond anticancer properties, derivatives of azetidine-3-carboxylic acid have been explored for additional biological activities:

- Anti-inflammatory Effects : Some studies have suggested that azetidine derivatives may exhibit anti-inflammatory properties through modulation of cytokine production.

- Antimicrobial Activity : Research indicates potential antibacterial effects, although specific data on EACH is still emerging.

Case Studies and Research Findings

Several case studies highlight the application of EACH-related compounds in drug discovery:

- Case Study 1 : A recent investigation into PROTACs utilizing EACH showed successful degradation of target proteins involved in oncogenesis, demonstrating its utility in targeted therapy development.

- Case Study 2 : A comparative study assessed various azetidine derivatives for their anticancer efficacy, revealing that modifications to the azetidine core significantly influenced biological activity.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl azetidine-3-carboxylate hydrochloride?

Methodological Answer: this compound is typically synthesized via amidation and coupling reactions. For example, it can be prepared by reacting mthis compound with ethyl isonipecotate under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol/dichloromethane, followed by acid hydrolysis to yield the hydrochloride salt . Another route involves coupling azetidine-containing intermediates with activated esters (e.g., TBTU/HOBt-mediated coupling) in dimethylformamide (DMF) or methanol .

Q. Q2. How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, as described for structurally similar compounds (e.g., ≥95% purity thresholds in analytical protocols) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity by verifying molecular weight (C₆H₁₂ClNO₂, MW 181.62) and functional groups (e.g., ester, azetidine ring) .

Intermediate Research Questions

Q. Q3. What experimental precautions are critical when handling this compound?

Methodological Answer: Adhere to laboratory safety protocols:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Follow first-aid measures for accidental exposure: flush eyes/skin with water, seek medical attention for ingestion .

- Decontaminate work areas with ethanol or isopropanol, as recommended for azetidine derivatives .

Q. Q4. How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer: It serves as a key intermediate in drug discovery. For example, it is incorporated into sphingosine-1-phosphate receptor agonists via reductive amination with benzofuran derivatives , and into neurotropic alphavirus inhibitors through pyrrole-azetidine conjugates . Reaction optimization often involves adjusting solvent polarity (e.g., THF vs. MeOH) and stoichiometric ratios of NaBH3CN to improve yields .

Advanced Research Questions

Q. Q5. How can researchers resolve contradictions in reactivity data across different solvent systems?

Methodological Answer: Contradictory reactivity (e.g., variable yields in THF vs. MeOH) is analyzed through kinetic and thermodynamic studies:

- Use differential scanning calorimetry (DSC) to assess solvent effects on reaction enthalpy.

- Monitor intermediates via in situ infrared (IR) spectroscopy to identify solvent-dependent intermediates .

- Compare activation energies using Arrhenius plots under controlled temperature gradients .

Q. Q6. What role does this compound play in antibody-drug conjugate (ADC) design?

Methodological Answer: As a non-cleavable ADC linker, it provides stable conjugation between antibodies and cytotoxic payloads. Methodology includes:

Q. Q7. How can researchers optimize enantiomeric purity for chiral synthesis applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。